molecular formula C20H16F2N2O3S B4647014 N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4647014
M. Wt: 402.4 g/mol
InChI Key: JQGACNMWQGCWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical trials as an anticancer agent, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the inhibition of an enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a role in the development and progression of cancer. By inhibiting LSD1, N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide can prevent the expression of genes that promote cancer cell growth and survival. In addition, N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to disrupt the interaction between LSD1 and other proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a selective inhibitory effect on LSD1, without affecting other related enzymes. This selectivity is important for minimizing potential side effects and toxicity. In addition, N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a well-established tool for studying the role of LSD1 in cancer. However, there are also limitations to the use of N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments. Its selectivity for LSD1 may limit its use in studying other related enzymes, and its effectiveness may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the potential use of N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance their effectiveness. Another area of interest is the development of more selective LSD1 inhibitors that can target specific subtypes of cancer. In addition, further research is needed to better understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, including its potential effects on other biological pathways.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other anticancer agents to enhance their effectiveness.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(3,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S/c1-24(28(26,27)17-5-3-2-4-6-17)16-10-7-14(8-11-16)20(25)23-15-9-12-18(21)19(22)13-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGACNMWQGCWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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